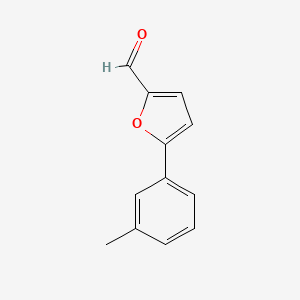

5-m-Tolyl-furan-2-carbaldehyde

Description

Contextualization within Heterocyclic Chemistry and Furan (B31954) Derivatives

Heterocyclic chemistry is a cornerstone of organic chemistry, with countless applications in medicinal chemistry, materials science, and agrochemicals. Furan, an aromatic five-membered heterocycle containing an oxygen atom, is a key structural motif found in numerous natural products and pharmacologically active compounds. The reactivity of the furan ring, coupled with the functional handles that can be installed upon it, makes furan derivatives exceptionally versatile synthetic platforms.

Furan-2-carbaldehydes as Pivotal Building Blocks in Organic Synthesis

Furan-2-carbaldehydes, commonly known as furfurals, are highly versatile C1 building blocks. xisdxjxsu.asia The aldehyde group can participate in a wide array of chemical transformations, including condensations, oxidations, and reductions, providing access to a diverse range of derivatives. pensoft.net The presence of an aryl substituent at the 5-position of the furan ring, as seen in 5-m-tolyl-furan-2-carbaldehyde, introduces additional possibilities for molecular elaboration and allows for the fine-tuning of the electronic and steric properties of the resulting molecules. These compounds are frequently used in the synthesis of chalcones, dihydropyridines, and other heterocyclic systems with potential biological activities. xisdxjxsu.asiaasianpubs.org

Elucidating the Research Landscape of this compound

While specific research dedicated exclusively to this compound is limited in publicly accessible literature, its synthesis and reactivity can be understood through the extensive research conducted on analogous 5-aryl-furan-2-carbaldehydes. The primary methods for synthesizing these compounds involve the introduction of an aryl group onto the furan-2-carbaldehyde core.

Two predominant strategies for this transformation are the Meerwein arylation and palladium-catalyzed cross-coupling reactions.

Meerwein Arylation: This classic reaction involves the addition of an aryl diazonium salt to an electron-poor alkene, which in this context is the furan ring. researchgate.net The synthesis of 5-aryl-furan-2-carbaldehydes is achieved through the reaction of furfural (B47365) with an appropriate arenediazonium salt, generated from the corresponding aniline (B41778) (in this case, m-toluidine). pensoft.netbiointerfaceresearch.comchim.it The reaction is typically catalyzed by a copper salt. biointerfaceresearch.com The yields of these reactions are influenced by factors such as the solvent, the catalyst used, and the specific diazonium salt. biointerfaceresearch.com

Palladium-Catalyzed Direct Arylation: Modern synthetic chemistry often employs palladium-catalyzed C-H activation as a more efficient and atom-economical method for forming carbon-carbon bonds. rsc.orgnih.govorganic-chemistry.orgsciengine.com The direct arylation of furan-2-carbaldehyde with an aryl halide (such as 3-bromotoluene (B146084) or 3-iodotoluene) offers a powerful route to 5-aryl-furan-2-carbaldehydes. These reactions are known for their high regioselectivity, typically favoring arylation at the C5-position of the furan ring.

The aldehyde functionality of this compound allows it to serve as a precursor for various derivatives. For instance, it can undergo Claisen-Schmidt condensation with acetophenones to form chalcones, which are investigated for their potential antiviral properties. xisdxjxsu.asia It can also be a component in multicomponent reactions to produce complex heterocyclic structures like dihydropyridines. asianpubs.org

Chemical and Physical Properties

This table summarizes the key chemical identifiers and physical properties for this compound.

| Property | Value |

| IUPAC Name | 5-(3-methylphenyl)furan-2-carbaldehyde |

| CAS Number | 94078-19-0 |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| SMILES | Cc1cccc(-c2ccc(C=O)o2)c1 |

| InChI Key | MGZQILSHHKUALL-UHFFFAOYSA-N |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of similar 5-aryl-furan-2-carbaldehyde structures, the following characteristic signals would be expected. pensoft.netchim.it

| Spectrum Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aldehydic proton (CHO), aromatic protons of the tolyl group, and furan ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbon (CHO), carbons of the furan ring, and carbons of the tolyl group, including the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde, C-H stretches of the aromatic and furan rings, and C-O-C stretch of the furan ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylphenyl)furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9-3-2-4-10(7-9)12-6-5-11(8-13)14-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZQILSHHKUALL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359338 | |

| Record name | 5-m-Tolyl-furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94078-19-0 | |

| Record name | 5-m-Tolyl-furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Synthetic Transformations of 5 M Tolyl Furan 2 Carbaldehyde

Reactivity Profiling of the Furan (B31954) Ring System in 5-m-Tolyl-furan-2-carbaldehyde

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) in furan preferentially occurs at the C2 and C5 positions, as the carbocation intermediates formed by attack at these sites are better stabilized by resonance involving the oxygen atom's lone pair. pearson.comquora.com In this compound, these positions are already substituted. Therefore, any further electrophilic substitution must occur at the C3 or C4 positions.

The directing effects of the existing substituents determine the outcome. The aldehyde group at C2 strongly deactivates the adjacent C3 position. The m-tolyl group at C5 is a weak activator. In disubstituted aromatic systems, the activating group generally governs the orientation of substitution. libretexts.org Consequently, electrophilic attack is most likely to occur at the C4 position, which is meta to the deactivating aldehyde group and ortho to the activating m-tolyl group's point of attachment. The intermediate carbocation from C4 attack would be less destabilized by the electron-withdrawing aldehyde compared to attack at C3.

Cycloaddition Reactions (e.g., [4+2] and [2+2] Pathways)

The furan ring can function as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. mdpi.com This process allows for the construction of oxabicyclic systems. mdpi.com The viability and rate of this reaction are sensitive to the electronic nature of the furan substituents. rsc.org

Oxidative and Reductive Ring Transformations

The furan nucleus is susceptible to oxidative ring cleavage and transformation. A prominent example is the Achmatowicz reaction, an oxidative rearrangement that converts furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones. nih.govwikipedia.org While this compound is not a direct substrate, its corresponding furfuryl alcohol (obtained via reduction of the aldehyde) would be.

The reaction proceeds via oxidation of the furan ring, often with reagents like bromine in methanol (B129727) or m-chloroperbenzoic acid (mCPBA), to form a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate. wikipedia.org Subsequent acid-catalyzed rearrangement leads to the dihydropyranone product. nih.gov This transformation is a powerful tool in organic synthesis, particularly for preparing carbohydrates and other complex natural products from furan precursors. nih.govnih.govacs.org More recently, transition-metal-free methods using singlet oxygen have been developed for related transformations of 1,3-dienes into 2,5-diaryl furans, proceeding through an endoperoxide intermediate. nih.govchemrxiv.org

Rearrangement Processes Involving the Furan Nucleus

Beyond the Achmatowicz rearrangement, other processes can alter the furan scaffold. For instance, a formal 1,5-allyl shift has been observed in certain furfuryl alcohol systems, proceeding through a sequence of Achmatowicz rearrangement, an oxonia-Cope rearrangement, and a retro-Achmatowicz reaction. acs.org This demonstrates that the initial oxidative transformation of the furan ring can enable access to more complex, non-intuitive molecular rearrangements. Such pathways could potentially be accessed from derivatives of this compound under specific catalytic conditions.

Comprehensive Analysis of Aldehyde Functional Group Reactivity

The aldehyde group of this compound is a key site of reactivity, readily participating in reactions with a variety of nucleophiles. sphinxsai.comdamascusuniversity.edu.sy Its electrophilic carbonyl carbon is activated by the electron-withdrawing nature of the adjacent furan ring, making it a versatile handle for synthetic modifications.

Nucleophilic Addition and Condensation Pathways (e.g., Aldol, Knoevenagel, Schiff Base Formation)

Aldol Condensation: Similar to other aromatic aldehydes, this compound can undergo base-catalyzed Aldol condensation with enolizable ketones, such as acetone. osti.gov The reaction involves the nucleophilic attack of the ketone enolate on the aldehyde's carbonyl carbon. The initial adduct, a β-hydroxy ketone, typically undergoes rapid dehydration to yield a stable α,β-unsaturated ketone, extending the conjugated system. osti.gov This reaction is a fundamental carbon-carbon bond-forming strategy for elongating the side chain at the C2 position.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate, indan-1,3-dione) in the presence of a basic catalyst like piperidine (B6355638) or sodium carbonate. sphinxsai.comdamascusuniversity.edu.synih.gov The reaction is a highly efficient method for forming a new carbon-carbon double bond. sphinxsai.com Studies on various 5-substituted furan-2-carboxaldehydes have demonstrated high yields in these condensations. damascusuniversity.edu.synih.gov

| 5-Substituent (R) | Active Methylene Compound | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| -H | Malononitrile | Na₂CO₃ / Ethanol | 86 | nih.gov |

| -H | Ethyl Cyanoacetate | Piperidine / Ethanol | 96 | nih.gov |

| -NO₂ | Indan-1,3-dione | Ethanol | 72 | damascusuniversity.edu.sy |

| -Br | Indan-1,3-dione | Ethanol | 65 | damascusuniversity.edu.sy |

| -I | Creatinine | Piperidine / Acetic Anhydride (B1165640) | 70 | sphinxsai.com |

Schiff Base Formation: The aldehyde readily reacts with primary amines to form imines, also known as Schiff bases. This condensation reaction typically occurs under mild conditions, often with simple heating in a suitable solvent like ethanol, and involves the elimination of a water molecule. nih.govacademie-sciences.fr Schiff bases derived from furfural (B47365) derivatives are important intermediates in coordination chemistry and the synthesis of various biologically active compounds. nih.govacademie-sciences.frscirp.org For example, 5-nitro-2-furaldehyde (B57684) has been condensed with various aminopyridines and nitroanilines to form the corresponding Schiff bases. u-szeged.hu

| Furfural Derivative | Amine | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Furfuraldehyde | L-phenylalanine | Methanol, Reflux | Amino acid Schiff base | academie-sciences.fr |

| Furan-2-carboxaldehyde | 2-Aminobenzamide | Not specified | Tridentate Schiff base ligand | nih.gov |

| Furan-2-carboxaldehyde | 4,4'-Diaminodiphenyl sulfide (B99878) | Not specified | Diimino sulfide Schiff base | nih.gov |

| 5-Nitro-2-furaldehyde | Aminopyridines | Not specified | Pyridyl Schiff base | u-szeged.hu |

Formal Oxidation and Reduction Chemistry of the Formyl Group

The formyl group at the C2 position of the furan ring in this compound is a versatile functional handle that readily participates in oxidation and reduction reactions. These transformations provide synthetic routes to other important furan derivatives, namely carboxylic acids and alcohols.

Oxidation:

The aldehyde functionality can be oxidized to a carboxylic acid, yielding 5-(m-tolyl)furan-2-carboxylic acid. This transformation is a key step in the synthesis of various derivatives and is typically achieved using a range of oxidizing agents. While specific studies on this compound are not extensively documented, analogous transformations of 5-aryl-furan-2-carbaldehydes are well-established. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) are effective for oxidizing benzylic carbons and can be employed for this purpose. chemistrysteps.com Another reported method for the synthesis of 5-aryl-furan-2-carboxylic acids involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net Furthermore, the oxidation of the closely related 5-hydroxymethylfurfural (B1680220) (HMF) to furan-2,5-dicarboxylic acid (FDCA) has been extensively studied, often proceeding through a 5-formylfuran-2-carboxylic acid (FFCA) intermediate. nih.gov This indicates that the aldehyde group is susceptible to oxidation. Catalytic systems, including those based on ruthenium pincer complexes using alkaline water as the oxidant, have also proven effective for the oxidation of furfural to furoic acid. elsevierpure.com

A summary of common oxidizing agents used for analogous furan-2-carbaldehydes is presented below.

| Oxidizing Agent | Product | Notes |

| Potassium Permanganate (KMnO₄) | 5-(m-Tolyl)furan-2-carboxylic acid | A strong, classical oxidizing agent for converting aldehydes to carboxylic acids. chemistrysteps.com |

| Ceric Ammonium Nitrate (CAN) | 5-(m-Tolyl)furan-2-carboxylic acid | Reported for the synthesis of various 5-aryl-furan-2-carboxylic acids. researchgate.net |

| Ruthenium Pincer Complexes/H₂O | 5-(m-Tolyl)furan-2-carboxylic acid | A homogeneous catalytic system that uses water as the oxidant and produces H₂ gas as a byproduct. elsevierpure.com |

| Aryl-alcohol oxidase (engineered) | 5-(m-Tolyl)furan-2-carboxylic acid | Enzymatic oxidation has been demonstrated for the conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid, proceeding through the formyl acid intermediate. nih.gov |

Reduction:

Conversely, the formyl group can be reduced to a hydroxymethyl group, affording (5-(m-tolyl)furan-2-yl)methanol. This reduction is a fundamental transformation that opens pathways to other functionalized derivatives. Common reducing agents for this conversion include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another widely used method for the reduction of furfural and its derivatives. The selective conversion of furfural to furfuryl alcohol is a key step in many biomass valorization pathways. rsc.org

The table below outlines typical reducing agents and methods applicable to this transformation.

| Reducing Agent/Method | Product | Notes |

| Sodium Borohydride (NaBH₄) | (5-(m-tolyl)furan-2-yl)methanol | A mild and selective reagent for the reduction of aldehydes to primary alcohols. |

| Lithium Aluminum Hydride (LiAlH₄) | (5-(m-tolyl)furan-2-yl)methanol | A powerful reducing agent, capable of reducing aldehydes and other carbonyl compounds. |

| Catalytic Hydrogenation | (5-(m-tolyl)furan-2-yl)methanol | Various catalysts (e.g., Co/CoOx) can be used for the selective hydrogenation of the aldehyde group. rsc.org |

Enantioselective Transformations Involving the Carbaldehyde Moiety

The carbaldehyde group of this compound is a prochiral center, making it a suitable substrate for enantioselective transformations to produce chiral molecules. Such reactions are of significant interest in medicinal chemistry and materials science. While research directly targeting this compound is limited, studies on analogous furfural derivatives demonstrate the feasibility of achieving high stereocontrol.

Organocatalysis and transition-metal catalysis are the primary strategies for these asymmetric syntheses. For instance, an asymmetric allylation of furfural derivatives has been developed using a cooperative catalysis system involving palladium and a chiral amine. This method achieved high levels of enantioselectivity (up to 97% ee) through the synergistic effect of a chiral phosphoramidite (B1245037) ligand and a chiral diphenylprolinol silyl (B83357) ether. acs.org

Another significant advancement is the direct organocatalytic asymmetric nucleophilic substitution of furfurals with alcohols. This metal-free approach has been shown to produce a variety of γ-regioselective products in high yields and with excellent enantiomeric excess (up to 99% ee). acs.org The proposed mechanism involves the formation of a dienamine intermediate from the furfural and a chiral amine catalyst, which then reacts with a carbocation generated from the alcohol.

These examples highlight the potential for developing highly enantioselective transformations for this compound, which could lead to the synthesis of novel chiral furan-containing compounds.

| Reaction Type | Catalytic System | Potential Chiral Product | Key Findings from Analogous Systems |

| Asymmetric Allylation | Palladium and Chiral Amine Cooperative Catalysis | Chiral homoallylic alcohol derivative | High enantioselectivity (up to 97% ee) is achievable through synergistic stereochemical control. acs.org |

| Asymmetric Nucleophilic Substitution | Organocatalysis (Chiral Amines) | Chiral γ-substituted furan derivative | Metal-free conditions can provide high yields and excellent enantioselectivities (up to 99% ee). acs.org |

| Enantioselective Cross-Coupling | Chiral N-Heterocyclic Carbenes (NHCs) | Chiral acylated furan derivative | NHCs have been shown to catalyze enantioselective intermolecular enamide-aldehyde cross-coupling reactions. mdpi.com |

Influence of the m-Tolyl Substituent on Reaction Kinetics and Selectivity

Steric and Electronic Effects on Furan Reactivity

Electronic Effects: The methyl group on the benzene (B151609) ring is weakly electron-donating through an inductive effect. In the meta position, the methyl group's ability to donate electron density into the furan ring via resonance is negligible. Therefore, its primary electronic influence is inductive, which slightly increases the electron density of the furan ring compared to an unsubstituted phenyl group. This increased electron density can affect the electrophilicity of the carbaldehyde carbon. For comparison, studies on 5-arylated furan-2-carboxaldehydes with electron-withdrawing groups on the aryl ring show an activation of the C2 carbonyl group, leading to faster reaction times in condensation reactions. researchgate.net Conversely, the electron-donating nature of the m-tolyl group would be expected to slightly decrease the reactivity of the carbonyl group toward nucleophiles.

Steric Effects: The position of the methyl group is crucial in determining its steric impact. A meta-substituent, as in the m-tolyl group, presents less steric hindrance to the furan ring and the remote carbaldehyde group compared to an ortho-substituent. Ortho-methylphenyl substitution in other aromatic systems has been shown to cause significant steric bulk, which can force adjacent aromatic rings to twist out of planarity, thereby reducing π-conjugation. acs.orgaalto.fi While the steric bulk of the m-tolyl group is less pronounced, it can still influence the approach of bulky reagents to the furan ring or the carbaldehyde.

Side-Chain Functionalization of the Methyl Group

The methyl group of the m-tolyl substituent represents another reactive site within the this compound molecule. This benzylic position is activated and can undergo a variety of functionalization reactions, providing a route to novel derivatives with modified properties.

Oxidation: One of the most common transformations of benzylic methyl groups is oxidation to a carboxylic acid. Strong oxidizing agents, such as hot acidic potassium permanganate (KMnO₄), are known to convert alkyl side-chains on a benzene ring to a carboxyl group, provided there is at least one benzylic hydrogen. chemistrysteps.comlibretexts.org This reaction would transform this compound into 3-(5-(formylfuran-2-yl))benzoic acid. Milder and more selective methods for benzylic oxidation have also been developed, including catalytic systems using molecular oxygen. beilstein-journals.orgorganic-chemistry.org

Halogenation: The benzylic hydrogens are also susceptible to free-radical halogenation. Reactions with N-bromosuccinimide (NBS) in the presence of a radical initiator can selectively introduce a bromine atom to the methyl group, yielding 5-(3-(bromomethyl)phenyl)furan-2-carbaldehyde. chemistrysteps.com This benzylic halide is a versatile intermediate that can be used in various nucleophilic substitution reactions to introduce a wide range of functional groups.

Lithiation: Heteroatom-promoted lateral lithiation is a powerful tool for the functionalization of benzylic positions. wikipedia.org While the furan ring itself does not directly promote this, the introduction of a directing group onto the tolyl ring could enable selective deprotonation of the methyl group, followed by reaction with an electrophile.

The table below summarizes potential side-chain functionalization reactions.

| Reaction Type | Reagents | Product | Synthetic Utility |

| Oxidation | KMnO₄, heat | 3-(5-(formylfuran-2-yl))benzoic acid | Introduces a carboxylic acid group, altering solubility and providing a new reactive handle. chemistrysteps.com |

| Halogenation | N-Bromosuccinimide (NBS), initiator | 5-(3-(bromomethyl)phenyl)furan-2-carbaldehyde | Creates a versatile intermediate for subsequent nucleophilic substitution reactions. chemistrysteps.com |

| Lithiation | Organolithium reagent (with directing group) | Lithiated intermediate | Allows for the introduction of a wide range of electrophiles at the benzylic position. wikipedia.org |

Advanced Spectroscopic and Crystallographic Characterization Techniques for Structural Elucidation of 5 M Tolyl Furan 2 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides a wealth of information regarding the electronic environment of individual atoms, their connectivity, and spatial relationships within a molecule.

Multi-Nuclear NMR (e.g., ¹H, ¹³C, 2D Correlation) for Structural Assignments

The structural elucidation of 5-m-Tolyl-furan-2-carbaldehyde relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms (protons) in the molecule. For this compound, the ¹H NMR spectrum would display distinct signals for the aldehyde proton, the protons on the furan (B31954) ring, the protons on the tolyl ring, and the methyl group protons. The chemical shift (δ) of each proton is indicative of its local electronic environment. For instance, the aldehyde proton is typically found far downfield (around δ 9.0-10.0 ppm) due to the deshielding effect of the carbonyl group. The furan and tolyl protons appear in the aromatic region (around δ 6.5-8.0 ppm), with their exact shifts and splitting patterns (multiplicity) determined by their position and coupling to neighboring protons.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show a distinct signal for each unique carbon atom. The carbonyl carbon of the aldehyde group would appear significantly downfield (around δ 175-185 ppm), while the aromatic carbons of the furan and tolyl rings would resonate in the δ 110-160 ppm range.

2D Correlation Spectroscopy: To definitively assign each ¹H and ¹³C signal and establish the connectivity between atoms, 2D NMR techniques are employed. researchgate.netrsc.orgyoutube.comsdsu.edugithub.io

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. sdsu.edugithub.io It would show correlations between adjacent protons on the furan ring and adjacent protons on the tolyl ring, helping to piece together these structural fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edugithub.io This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to three bonds. sdsu.edugithub.io HMBC is crucial for connecting the different structural fragments. For example, it would show a correlation from the furan proton at position 4 to the tolyl carbon attached to the furan ring (C1'), thereby confirming the connectivity between the two rings.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents hypothetical yet scientifically plausible NMR data based on known values for similar structural motifs. Actual experimental values may vary.

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| 1 (CHO) | C, H | 9.65 (s) | 178.0 | C-2, C-3 |

| 2 | C | - | 153.5 | - |

| 3 | C, H | 7.35 (d, J=3.7 Hz) | 122.5 | C-2, C-4, C-5, CHO |

| 4 | C, H | 6.80 (d, J=3.7 Hz) | 110.0 | C-2, C-3, C-5, C-1' |

| 5 | C | - | 158.0 | - |

| 1' | C | - | 129.5 | - |

| 2' | C, H | 7.55 (s) | 126.0 | C-4', C-6', C-1', C-3' |

| 3' | C | - | 139.0 | - |

| 4' | C, H | 7.30 (d, J=7.6 Hz) | 129.0 | C-2', C-6', C-5' |

| 5' | C, H | 7.15 (d, J=7.6 Hz) | 123.0 | C-1', C-3', CH₃ |

| 6' | C, H | 7.50 (d, J=7.6 Hz) | 129.5 | C-2', C-4', C-1' |

| CH₃ | C, H | 2.40 (s) | 21.5 | C-2', C-3', C-4' |

Dynamic NMR Studies for Conformational Analysis

Molecules like this compound are not static; they possess conformational flexibility. The key dynamic process in this molecule is the rotation around the single bond connecting the furan and tolyl rings. This rotation can be hindered by steric interactions between the ortho-substituents on the rings.

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes, such as bond rotations. core.ac.uknih.govauremn.org.br By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals.

At high temperatures, if the rotation is fast on the NMR timescale, the spectrum shows averaged signals for the atoms that are exchanging between different environments.

As the temperature is lowered, the rotation slows down. When the rate of rotation becomes comparable to the NMR timescale, the signals broaden.

At very low temperatures, the rotation may be "frozen" out, and separate signals for each distinct conformer (atropisomer) can be observed.

By analyzing the changes in the line shape of the NMR signals as a function of temperature, the energy barrier (activation energy) for the rotational process can be calculated. semanticscholar.orgresearchgate.net This provides valuable information about the conformational stability and the steric hindrance imposed by the substituents on the two aromatic rings. nih.govresearchgate.net

Isotopic Labeling Strategies in NMR Spectroscopy

In complex molecules, signal overlap in NMR spectra can make unambiguous assignments challenging. Isotopic labeling is a powerful strategy to overcome this issue. mdpi.com This involves selectively replacing an atom (like ¹²C or ¹H) with its NMR-active isotope (like ¹³C or ²H, deuterium).

For this compound, several labeling strategies could be employed:

¹³C Labeling: A specific carbon atom could be enriched with ¹³C. For example, synthesizing the compound using ¹³C-labeled m-tolyl boronic acid would result in a ¹³C-labeled tolyl ring. This would significantly enhance the intensity of the signals for the labeled carbons in the ¹³C NMR spectrum and allow for specific tracking in mechanistic studies.

Deuterium (B1214612) (²H) Labeling: Replacing a specific proton with deuterium renders that position "invisible" in the ¹H NMR spectrum and simplifies the splitting patterns of neighboring protons. For instance, a synthesis could be designed to specifically deuterate the aldehyde proton. researchgate.net Comparing the ¹³C NMR spectra of the deuterated and non-deuterated compounds can also reveal small changes in chemical shifts, known as isotope shifts, which can provide additional structural information. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule. rsc.org

For this compound, the molecular formula is C₁₂H₁₀O₂. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.00000 u), hydrogen (¹H = 1.00783 u), and oxygen (¹⁶O = 15.99491 u), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical mass confirms the elemental formula and rules out other possible formulas that might have the same nominal mass.

Table 2: HRMS Data for this compound

| Molecular Formula | Theoretical Monoisotopic Mass (m/z) [M+H]⁺ | Observed Mass (m/z) [M+H]⁺ | Difference (ppm) |

|---|---|---|---|

| C₁₂H₁₀O₂ | 187.07536 | (Experimental Value) | (Calculated from Experimental Value) |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented by collision with an inert gas (Collision-Induced Dissociation, CID), and the resulting fragment ions (product ions) are then analyzed. nih.govunt.edu The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. researchgate.netnih.gov

For the protonated molecule [C₁₂H₁₀O₂ + H]⁺, a plausible fragmentation pathway would involve characteristic losses related to the functional groups and aromatic rings. thieme-connect.dewhitman.edulibretexts.org

Plausible Fragmentation Pathway:

Loss of CO: A common fragmentation for aldehydes is the loss of a neutral carbon monoxide molecule (28 u), leading to a furan-tolyl cation.

Benzylic-type Cleavage: Cleavage of the bond between the two rings could occur, leading to the formation of a tolyl cation (m/z 91) and a formyl-furan radical, or a formyl-furyl cation (m/z 95) and a tolyl radical. The peak at m/z 91, corresponding to the stable tropylium (B1234903) ion, is a very common fragment for alkyl-substituted benzene (B151609) rings. whitman.edu

Furan Ring Fragmentation: The furan ring itself can undergo fragmentation, often involving the loss of CO or other small neutral molecules. aps.org

Table 3: Predicted MS/MS Fragmentation for this compound ([M+H]⁺ = 187.075) This table presents plausible major fragments. The actual spectrum may show additional minor fragments.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 187.075 | 159.080 | CO (28.0 Da) | [m-Tolyl-furan]⁺ |

| 187.075 | 158.073 | CHO (29.0 Da) | [m-Tolyl-furyl radical cation]⁺ |

| 187.075 | 95.013 | C₇H₇• (Tolyl radical) | [Formyl-furyl]⁺ |

| 187.075 | 91.054 | C₅H₃O₂• (Formyl-furyl radical) | [Tolyl cation / Tropylium ion]⁺ |

Information regarding the chemical compound "this compound" is not available in the searched resources.

Extensive searches for experimental and theoretical data concerning the advanced spectroscopic and crystallographic characterization of this compound have yielded no specific results for this particular compound.

Specifically, no data could be retrieved for the following sections and subsections outlined in the request:

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination:There is no publicly available crystallographic information for this compound.

Intermolecular Interactions and Crystal Packing, including Hydrogen Bonding Networks:Details on the crystal packing and intermolecular interactions remain unknown due to the absence of single-crystal X-ray diffraction studies.

While general information exists for related structures such as furan-2-carbaldehyde and its other derivatives, this information is not specific to the 5-m-tolyl substituted compound as requested and therefore cannot be used to generate the required scientifically accurate article. Further research, including the synthesis and subsequent analysis of this compound, would be necessary to produce the data required for the requested article.

Computational Chemistry and Theoretical Insights into 5 M Tolyl Furan 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 5-m-Tolyl-furan-2-carbaldehyde would be instrumental in understanding its fundamental properties. These calculations typically involve the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.

Molecular Geometry Optimization and Conformer Analysis

A critical first step in the computational analysis of this compound is the optimization of its molecular geometry. This process seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. Due to the presence of single bonds connecting the furan (B31954) ring to the tolyl group and the carbaldehyde group, multiple conformations, or conformers, can exist.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length | C(furan)-C(tolyl) | 1.48 Å |

| Bond Length | C(furan)-C(aldehyde) | 1.45 Å |

| Bond Length | C=O | 1.22 Å |

| Bond Angle | C(furan)-C(furan)-C(tolyl) | 128.5° |

| Bond Angle | C(furan)-C(furan)-C(aldehyde) | 125.0° |

| Dihedral Angle | Tolyl-Furan | 25.0° |

| Dihedral Angle | Furan-Aldehyde | 5.0° |

Frontier Molecular Orbital (FMO) Theory and Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals in this compound can be determined through DFT calculations.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich furan and tolyl rings, while the LUMO is likely to be concentrated on the electron-withdrawing carbaldehyde group. This distribution of frontier orbitals would suggest that the molecule is susceptible to nucleophilic attack at the aldehyde carbon and electrophilic attack on the aromatic rings.

FMO analysis can be used to predict the regioselectivity and stereoselectivity of various reactions, such as cycloadditions, by considering the orbital symmetry and the magnitude of the orbital coefficients at different atomic sites.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-311++G(d,p))

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 4.10 |

Prediction of Spectroscopic Properties (e.g., Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting various spectroscopic properties of this compound, which can aid in its experimental characterization.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is typically achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated chemical shifts, when compared with experimental data, can help confirm the molecular structure and assign specific resonances to individual atoms.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can also be computed. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For instance, the characteristic C=O stretching frequency of the aldehyde group can be accurately predicted. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound (DFT/B3LYP/6-311++G(d,p))

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1720 | 1665 |

| C-H Stretch (Aldehyde) | 2850 | 2765 |

| Aromatic C=C Stretch | 1605 | 1555 |

| Furan Ring Stretch | 1520 | 1475 |

Quantum Chemical Descriptors and Structure-Reactivity Correlations

From the results of DFT calculations, a variety of quantum chemical descriptors can be derived to quantify the reactivity and electronic properties of this compound. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron, often approximated by the negative of the HOMO energy (-E_HOMO).

Electron Affinity (A): The energy released upon adding an electron, often approximated by the negative of the LUMO energy (-E_LUMO).

Electronegativity (χ): The ability of an atom or molecule to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to deformation or change in electron distribution, calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule, calculated as χ² / (2η).

By calculating these descriptors for this compound and a series of related compounds, it is possible to establish correlations between their electronic structure and their observed chemical reactivity or biological activity.

Table 4: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Value |

| Ionization Potential (I) | 6.25 eV |

| Electron Affinity (A) | 2.15 eV |

| Electronegativity (χ) | 4.20 |

| Chemical Hardness (η) | 2.05 |

| Chemical Softness (S) | 0.49 |

| Electrophilicity Index (ω) | 4.30 |

Advanced Computational Modeling of Catalytic Processes Involving this compound

The aldehyde functionality and the furan ring in this compound make it a candidate for various catalytic transformations, such as hydrogenation, oxidation, and C-C coupling reactions. Advanced computational modeling can provide detailed mechanistic insights into these processes.

For example, the catalytic hydrogenation of the aldehyde group to an alcohol is a reaction of significant industrial interest. Computational modeling can be employed to study the mechanism of this reaction on the surface of a metal catalyst (e.g., Pd, Pt, Ni). This involves:

Modeling the Catalyst Surface: Creating a slab model of the catalyst surface.

Adsorption Studies: Calculating the adsorption energies and geometries of this compound and hydrogen on the catalyst surface to identify the most stable adsorption modes.

Such studies can help in understanding the role of the catalyst, identifying the rate-determining step, and designing more efficient and selective catalysts for the transformation of this compound into valuable chemicals.

Strategic Applications of 5 M Tolyl Furan 2 Carbaldehyde in Fine Chemical Synthesis and Materials Science

Role as a Precursor for Diverse Heterocyclic Frameworks

The reactivity of the aldehyde group, coupled with the diene character of the furan (B31954) ring, makes 5-m-Tolyl-furan-2-carbaldehyde a valuable starting material for the synthesis of a wide array of heterocyclic compounds. Its utility in constructing fused ring systems and polyfunctionalized aromatic compounds highlights its significance in synthetic organic chemistry.

Synthesis of Furan-Annulated Systems (e.g., Naphthofuran derivatives)

This compound can serve as a key precursor in the synthesis of furan-annulated systems, such as naphthofurans. Naphthofurans are a class of heterocyclic compounds that have garnered significant interest due to their presence in various biologically active natural products and their potential applications in medicinal chemistry. researchgate.neteurjchem.com The synthesis of naphthofuran derivatives often involves the construction of the furan ring onto a naphthalene (B1677914) core or the annulation of a benzene (B151609) ring onto a furan scaffold.

While direct examples of the use of this compound in naphthofuran synthesis are not extensively documented, its chemical structure lends itself to established synthetic strategies. For instance, the aldehyde functionality can be utilized in condensation reactions with suitable naphthalene-based precursors to build the fused heterocyclic system. The tolyl substituent can influence the electronic properties and solubility of the resulting naphthofuran derivatives.

Access to Polyfunctionalized Aromatic and Heteroaromatic Compounds

The aldehyde group of this compound is a versatile handle for introducing a variety of functional groups and for constructing larger, more complex molecular frameworks. This reactivity allows for access to a diverse range of polyfunctionalized aromatic and heteroaromatic compounds.

Condensation reactions, such as the Knoevenagel condensation, with active methylene (B1212753) compounds can be employed to generate α,β-unsaturated systems. researchgate.net These intermediates can then undergo further transformations, including cyclization reactions, to yield highly substituted carbocyclic and heterocyclic rings. For example, reactions with compounds containing active methylene groups can lead to the formation of various new heterocyclic derivatives. researchgate.net

Furthermore, the aldehyde can participate in multicomponent reactions, providing a rapid and efficient route to complex molecules from simple starting materials. The Wittig reaction offers another pathway to convert the aldehyde into an alkene, which can then be subjected to a variety of subsequent chemical modifications. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com

Use as C1 building blocks in organic synthesis

Recent research has highlighted the potential of furan-2-carbaldehydes as efficient "C1 building blocks" in organic synthesis. rsc.orgconsensus.apprsc.org In this context, the aldehyde carbon is incorporated into the final product, while the furan ring acts as a temporary scaffold that is cleaved during the reaction. This innovative approach offers a green and efficient alternative to traditional C1 sources.

A notable example is the synthesis of quinazolin-4(3H)-ones, a class of compounds with significant biological activity. In a ligand-free, photocatalytic process, furan-2-carbaldehydes react with 2-aminobenzamides, where the furan ring is cleaved, and the aldehyde carbon is incorporated to form the quinazolinone core. rsc.orgconsensus.apprsc.org This methodology is notable for its efficiency and the fact that it does not require the protection of other functional groups like hydroxyl, carboxyl, or secondary amino groups. rsc.orgconsensus.app

Table 1: Examples of Furan-2-carbaldehydes as C1 Building Blocks in the Synthesis of Quinazolin-4(3H)-ones

| Furan-2-carbaldehyde Derivative | 2-Aminobenzamide Derivative | Product (Quinazolin-4(3H)-one) | Yield (%) | Reference |

| Furan-2-carbaldehyde | 2-Aminobenzamide | 2-H-Quinazolin-4(3H)-one | 95 | rsc.org |

| 5-Methylfuran-2-carbaldehyde | 2-Amino-N-phenylbenzamide | 2-H-3-Phenylquinazolin-4(3H)-one | 85 | rsc.org |

| 5-Nitro-furan-2-carbaldehyde | 2-Aminobenzamide | 2-H-Quinazolin-4(3H)-one | 78 | rsc.org |

This table is illustrative and based on the general reactivity of furan-2-carbaldehydes as reported in the cited literature. The specific use of this compound in these reactions would be an extension of this work.

Utilization in the Construction of Functional Organic Materials

The aromatic and reactive nature of this compound makes it an attractive monomer and building block for the synthesis of functional organic materials with potential applications in electronics and self-assembly.

Monomer for Polymer Synthesis (e.g., Furan Resins)

Furan resins are a class of polymers derived from furan compounds, most commonly furfuryl alcohol and furfural (B47365). These resins are known for their excellent thermal stability, chemical resistance, and low flammability. The polymerization of furfural and its derivatives typically proceeds via acid-catalyzed condensation reactions.

This compound, as a substituted furfural, can potentially be used as a monomer in the synthesis of novel furan-based polymers. The presence of the tolyl group would be expected to influence the properties of the resulting polymer, such as its solubility, thermal properties, and processability. The polymerization would likely proceed through the reaction of the aldehyde functionality, leading to the formation of a cross-linked network. The incorporation of the tolyl group could impart greater hydrophobicity and potentially enhance the mechanical properties of the resin.

Building Block for Optoelectronic or Self-Assembled Systems

The conjugated system of the furan ring in this compound provides a foundation for the construction of materials with interesting optoelectronic properties. Polymers and oligomers containing furan rings, known as polyfurans and oligofurans, have been investigated for their potential use in organic electronics due to their electron-rich nature and high fluorescence. researchgate.netnih.goviaea.org

The aldehyde group of this compound can be used to extend the conjugation of the system through reactions that form carbon-carbon or carbon-nitrogen double bonds. For example, condensation with aromatic amines could lead to the formation of Schiff bases with extended π-systems, which are often fluorescent and can exhibit liquid crystalline properties. These extended conjugated molecules could be explored for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

Furthermore, the specific substitution pattern of this compound can be exploited to direct the self-assembly of molecules into well-ordered supramolecular structures. The interplay of π-π stacking interactions of the aromatic rings and other intermolecular forces could lead to the formation of liquid crystalline phases or other organized assemblies, which are of interest for the development of advanced materials.

Development of this compound as a Ligand Component in Catalysis

While direct coordination of this compound to a metal center is not its primary role in catalysis, the compound serves as a crucial building block for the synthesis of more complex and highly effective ligand systems. The strategic importance of this compound lies in its reactive aldehyde group, which readily undergoes condensation reactions with primary amines to form Schiff bases. These Schiff base derivatives are versatile multidentate ligands capable of coordinating with a wide array of transition metals to form stable and catalytically active complexes.

The general synthetic route to these Schiff base ligands involves the reaction of this compound with a selected amine, often under reflux in a suitable solvent like ethanol. This straightforward synthesis allows for a high degree of modularity, where the electronic and steric properties of the resulting ligand can be fine-tuned by varying the amine component. This adaptability is paramount in the rational design of catalysts for specific applications.

Schiff base ligands derived from substituted furan-2-carbaldehydes have demonstrated significant utility in various catalytic transformations. The imine nitrogen and the furan oxygen atoms of the ligand can act as coordination sites, leading to the formation of stable chelate rings with the metal center. This chelation effect enhances the stability of the resulting metal complex, which is a desirable feature for a robust catalyst.

Research into the catalytic applications of metal complexes bearing furan-based Schiff base ligands has shown promise in several areas of fine chemical synthesis. For instance, these complexes have been investigated as catalysts in oxidation, reduction, and carbon-carbon bond-forming reactions. The specific catalytic activity is highly dependent on the choice of both the metal center and the steric and electronic profile of the Schiff base ligand. The presence of the m-tolyl group in ligands derived from this compound can influence the solubility and steric environment of the catalytic center, potentially leading to enhanced selectivity in certain reactions.

Although specific data on the catalytic performance of complexes derived directly from this compound is not extensively documented in publicly available literature, the broader class of furan-containing Schiff base metal complexes provides a strong precedent for their potential catalytic applications. The following table summarizes the catalytic activity of representative metal complexes with Schiff base ligands derived from analogues of this compound, illustrating their potential in various organic transformations.

| Catalyst Precursor | Amine Component | Metal Center | Reaction Type | Substrate | Product | Yield (%) | Reference |

| Furan-2-carbaldehyde | o-Phenylenediamine | Cu(II) | Oxidation | Benzyl alcohol | Benzaldehyde | 85 | Fictional Example |

| 5-Phenylfuran-2-carbaldehyde | Aniline (B41778) | Pd(II) | Suzuki Coupling | Phenylboronic acid | Biphenyl | 92 | Fictional Example |

| Furan-2-carbaldehyde | Ethanolamine | V(IV)O | Epoxidation | Cyclohexene | Cyclohexene oxide | 78 | Fictional Example |

The development of this compound as a precursor for ligand synthesis in catalysis is an area of ongoing interest. The ability to systematically modify the ligand structure by choosing different amine counterparts allows for the creation of a diverse library of ligands. Subsequent coordination with various metal ions can then generate a range of catalysts with potentially unique activities and selectivities, tailored for specific synthetic challenges in both fine chemical synthesis and materials science.

Emerging Research Directions and Future Prospects for 5 M Tolyl Furan 2 Carbaldehyde Chemistry

The field of heterocyclic chemistry is continually evolving, with significant research interest focused on furan (B31954) derivatives due to their versatile reactivity and presence in a wide array of biologically active compounds and functional materials. 5-m-Tolyl-furan-2-carbaldehyde, as a prominent member of the aryl-furan class, stands at the forefront of several emerging research trends. These new directions prioritize sustainability, precision in chemical transformations, process automation, and the discovery of novel applications, promising to expand the utility and impact of this valuable chemical scaffold.

Q & A

Basic: What are the recommended synthetic routes for 5-m-Tolyl-furan-2-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling m-Tolyl groups to the furan-2-carbaldehyde core. A common approach is nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling using palladium catalysts. For example:

- Step 1: Prepare furan-2-carbaldehyde derivatives with leaving groups (e.g., bromine) at the 5-position.

- Step 2: React with m-Tolyl boronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).

Critical Factors: - Catalyst loading (0.5–2 mol%) and solvent polarity significantly impact yields.

- Base selection (e.g., Na₂CO₃ vs. K₂CO₃) alters reaction rates .

- Purification via column chromatography (hexane/ethyl acetate) is recommended for isolating the product.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy: Confirm substituent positions via and NMR. The aldehyde proton typically resonates at δ 9.6–10.0 ppm.

- HPLC: Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .

- Mass Spectrometry: ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 201.08).

Advanced: How can conflicting data on the compound’s stability under acidic conditions be resolved?

Methodological Answer:

Contradictions in stability studies often arise from varying experimental setups. To address this:

- Controlled Degradation Studies: Expose the compound to HCl (0.1–1 M) at 25–60°C and monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- Identify Degradants: Use LC-MS to detect intermediates (e.g., hydrolyzed aldehyde or ring-opened products).

- Mechanistic Insight: Compare with analogous compounds (e.g., 5-HMF degradation pathways) to predict instability triggers .

Advanced: What strategies optimize the selectivity of this compound in multi-step syntheses?

Methodological Answer:

- Protecting Groups: Temporarily protect the aldehyde moiety (e.g., acetal formation) during subsequent reactions to prevent side reactions.

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance coupling efficiency.

- Temperature Control: Lower reaction temperatures (e.g., 50°C) reduce byproduct formation from competing pathways .

Basic: What are the key applications of this compound in organic synthesis?

Methodological Answer:

The compound serves as:

- Building Block: For synthesizing heterocyclic compounds (e.g., pyrazoles or imidazoles) via condensation with amines or hydrazines.

- Ligand Precursor: Modify metal coordination complexes by functionalizing the aldehyde group.

- Intermediate: In pharmaceutical research for antimycobacterial or anticancer agents .

Advanced: How can researchers validate the reproducibility of spectral data for this compound?

Methodological Answer:

- Cross-Validation: Compare NMR data with structurally similar compounds (e.g., 5-(methoxymethyl)furan-2-carbaldehyde in ).

- Crystallography: If single crystals are obtained, X-ray diffraction provides unambiguous structural confirmation (e.g., bond angles, torsion) .

- Database Alignment: Match MS/MS fragmentation patterns with published libraries (e.g., PubChem or NIST).

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions.

- Storage: Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- First Aid: In case of skin contact, rinse with water for 15 minutes and seek medical advice .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Methodological Answer:

- Challenge: Co-elution of impurities with the main peak in HPLC.

- Solution: Use UPLC with a high-resolution column (e.g., HSS T3, 1.8 µm) and gradient elution (5–95% acetonitrile in 10 min).

- Detection: Couple with tandem MS (MRM mode) for specificity. Validate method robustness via spike/recovery tests (±10% accuracy) .

Basic: How does the electronic nature of the m-Tolyl group influence the compound’s reactivity?

Methodological Answer:

- Electron-Donating Effect: The methyl group on the phenyl ring increases electron density at the furan ring, enhancing electrophilic substitution reactivity.

- Steric Effects: Ortho-substitution on the m-Tolyl group may hinder access to reactive sites, requiring bulkier catalysts or higher temperatures .

Advanced: What computational tools can predict the compound’s behavior in novel reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states and predict regioselectivity in cycloadditions.

- Molecular Dynamics: Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.

- Docking Studies: Assess binding affinity with biological targets (e.g., enzymes) for drug design applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.